molecular formula C24H25FN4O3 B2469002 Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 921990-43-4

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2469002
CAS No.: 921990-43-4
M. Wt: 436.487
InChI Key: IPOHOZZWDRZKLG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a benzylpiperazine substituent at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHOZZWDRZKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-43-4) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C27H28FN3O3, with a molecular weight of 461.53 g/mol. It features a dihydropyridazine ring that is crucial for its biological activity. The presence of the piperazine moiety and the fluorophenyl group also contributes to its pharmacological properties.

Biological Activity Overview

This compound has shown various biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Anticancer Potential

  • Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against human neuroblastoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

3. Neuropharmacological Effects

  • The benzylpiperazine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This raises the possibility of its use in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

Substituent Effect on Activity
Fluorine substitution Increases lipophilicity and receptor binding affinity
Piperazine modification Alters selectivity for different receptor subtypes
Dihydropyridazine ring Essential for maintaining biological activity

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .

Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related dihydropyridazine compounds revealed that they exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Substituent (Position 4) Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenyl 4-Benzylpiperazin-1-yl C25H26FN5O3 487.51 N/A N/A
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl C16H13ClN4O3 360.75 63 109–110
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl C16H14N4O4 342.31 95 220–223
Ethyl 1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate (BG15216) 4-Fluorophenyl 4-(2-Hydroxyethyl)piperazin-1-yl C19H23FN4O4 390.41 N/A N/A
Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl C17H20N2O3S 356.42 N/A N/A

Key Observations:

Position 4: The benzylpiperazine group in the target compound provides a bulky, basic substituent, which may improve solubility and receptor binding compared to smaller groups like methyl (12b–12g) or sulfur-containing substituents (e.g., butylsulfanyl in ).

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 12c) show lower yields (40–52%), while electron-donating groups (e.g., methoxy in 12e) achieve higher yields (81–95%) .

Melting Points: Polar substituents (e.g., hydroxyl in 12d) correlate with higher melting points (220–223°C), whereas nonpolar groups (e.g., methyl in 12b) result in lower melting points (109–110°C) .

Research Findings and Functional Implications

Pharmacokinetic Considerations

  • Lipophilicity : The 4-fluorophenyl group and benzylpiperazine likely increase logP compared to analogues with hydroxyl or methoxy groups, improving blood-brain barrier penetration.

Structural Advantages Over Analogues

  • Sulfur-containing derivatives (e.g., ) may exhibit lower solubility but higher membrane permeability, depending on the application.

Preparation Methods

One-Pot Cyclocondensation and Substitution

Microwave-assisted synthesis reduces reaction time from hours to minutes. Combining 4-fluorophenylhydrazine, ethyl 3-oxohexanoate, and 4-benzylpiperazine in a single vessel under microwave irradiation (100°C, 300 W) yields the target compound in 60% yield.

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin enables stepwise substitution and esterification, facilitating high-throughput production.

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%)
Conventional Stepwise 75 24 98
Microwave-Assisted 60 2 95
Solid-Phase 55 48 90

Challenges and Mitigation Strategies

  • Low Substitution Efficiency : Excess 4-benzylpiperazine (2.5 equivalents) improves conversion.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes chlorinated byproducts.

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